

# Discovery and development of Enobosarm (R,R)-MK 2866

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (R,R)-MK 287 |           |
| Cat. No.:            | B1673838     | Get Quote |

An In-depth Technical Guide on the Discovery and Development of Enobosarm ((R,R)-MK-2866)

### Introduction

Enobosarm, also known by its developmental codes GTx-024, MK-2866, and the common name Ostarine, is a pioneering investigational drug in the class of nonsteroidal selective androgen receptor modulators (SARMs). It was developed to elicit the therapeutic anabolic effects of androgens on muscle and bone, but with reduced androgenic effects on other tissues, such as the prostate. Originally developed by GTx, Inc., and later in collaboration with Merck & Co., the rights for its development now belong to Veru, Inc.

Enobosarm is orally bioavailable and has been studied in over 25 clinical trials involving more than 1,700 participants. Its development has explored a range of indications, from treating muscle wasting (cachexia) in cancer patients and age-related muscle loss (sarcopenia) to stress urinary incontinence and, more recently, as a treatment for androgen receptor-positive (AR+) breast cancer and as an adjunctive therapy to preserve muscle mass during weight loss with GLP-1 receptor agonists.

This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and experimental protocols associated with Enobosarm.



# **Discovery and Preclinical Profile**

The foundational research for Enobosarm and other SARMs emerged from the laboratories of James T. Dalton and Duane D. Miller at the University of Tennessee. The goal was to create a compound that could provide the muscle- and bone-building benefits of testosterone without its associated side effects, such as benign prostatic hyperplasia, potential acceleration of prostate cancer, and virilization in women.

#### **Mechanism of Action**

Enobosarm functions by selectively binding to the androgen receptor (AR) with high affinity (Ki of 3.8 nM) and activating it. Unlike traditional anabolic steroids, Enobosarm's chemical structure as a nonsteroidal aryl propionamide derivative allows for tissue-selective gene expression. Upon binding, the Enobosarm-AR complex undergoes a conformational change and translocates to the cell nucleus. There, it binds to specific DNA sequences known as Androgen Response Elements (AREs), modulating the transcription of target genes. In muscle and bone cells, this interaction promotes anabolic pathways, leading to increased protein synthesis and decreased bone resorption. In contrast, its interaction with the AR in tissues like the prostate and seminal vesicles is minimal, sparing them from significant androgenic stimulation. Furthermore, Enobosarm is not metabolized into estrogen or dihydrotestosterone (DHT), avoiding side effects related to aromatization and 5-alpha reduction.



Click to download full resolution via product page



Caption: Enobosarm's selective androgen receptor modulation pathway.

#### **Pharmacokinetics**

Clinical studies have characterized Enobosarm as having a favorable pharmacokinetic profile for a once-daily oral therapeutic. It is rapidly absorbed, and its pharmacokinetics are linear across a range of single doses.

| Parameter                         | Value                                                                                                                    | Reference |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Oral Bioavailability              | ~100% (in rats)                                                                                                          |           |
| Time to Max. Concentration (Tmax) | ~1.0 hours                                                                                                               |           |
| Elimination Half-life (t½)        | 14–21 hours                                                                                                              |           |
| Metabolism                        | Not significantly affected by strong CYP3A4 inhibitors (itraconazole). Levels are reduced by CYP3A4 inducers (rifampin). |           |
| Dosing                            | Once daily, oral administration                                                                                          | -         |

# **Clinical Development**

Enobosarm has been evaluated in numerous clinical trials for various indications. This section details the most significant of these studies.

## Muscle Wasting (Cachexia & Sarcopenia)

The initial primary focus for Enobosarm was the prevention and treatment of muscle wasting associated with cancer and aging.

Phase II Trial in Healthy Elderly and Postmenopausal Women

This foundational 12-week, double-blind, placebo-controlled study (NCT00467844) evaluated Enobosarm in 120 healthy elderly men and postmenopausal women. The results demonstrated a clear dose-dependent benefit.



| Endpoint                                     | Placebo | Enobosarm 1<br>mg | Enobosarm 3<br>mg | P-value (3 mg<br>vs. Placebo) |
|----------------------------------------------|---------|-------------------|-------------------|-------------------------------|
| Change in Total<br>Lean Body Mass<br>(LBM)   | -       | -                 | +1.25 kg          | < 0.001                       |
| Change in Stair<br>Climb Power               | -       | -                 | +16.8 watts       | 0.013                         |
| Change in Insulin<br>Resistance<br>(HOMA-IR) | +2.6%   | -                 | -27.3%            | 0.013                         |

#### Experimental Protocol: Phase II Sarcopenia Trial (NCT00467844)

- Objective: To assess the efficacy and safety of Enobosarm on total lean body mass and physical function.
- Design: 12-week, randomized, double-blind, placebo-controlled trial.
- Participants: 120 healthy elderly men (>60 years) and postmenopausal women.
- Intervention: Daily oral doses of placebo, 0.1 mg, 0.3 mg, 1 mg, or 3 mg of Enobosarm.
- Primary Endpoint: Change from baseline in total lean body mass (LBM).
- Method of Assessment: LBM was measured by dual-energy X-ray absorptiometry (DXA).
- Secondary Endpoints: Physical function, body weight, insulin resistance, and safety.
- Method of Assessment: Physical function was measured by a stair climb test (time and power calculation). Safety was monitored via adverse event reporting and clinical laboratory tests.

#### Phase II Trial in Cancer Patients

A subsequent randomized, double-blind, placebo-controlled Phase II trial evaluated Enobosarm in 159 patients with various cancers who had experienced weight loss. This study confirmed



the anabolic effects in a patient population.

| Endpoint         | Placebo (n=34) | Enobosarm 1 mg<br>(n=32) | Enobosarm 3 mg<br>(n=34) |
|------------------|----------------|--------------------------|--------------------------|
| Median Change in | +0.02 kg       | +1.5 kg (p=0.0012 vs     | +1.0 kg (p=0.046 vs      |
| LBM              |                | placebo)                 | placebo)                 |

#### Phase III POWER Trials

Two large, identically designed Phase III trials (POWER 1 and 2; NCT01355484, NCT01355497) were conducted to assess Enobosarm for preventing and treating muscle wasting in patients with non-small-cell lung cancer (NSCLC). The co-primary endpoints were LBM and physical function (stair climb power). While the trials demonstrated a statistically significant increase in LBM, they failed to meet the pre-specified responder analysis for the physical function endpoint. This led to the discontinuation of development for this specific indication.

## **Stress Urinary Incontinence (SUI)**

Based on the role of the androgen receptor in pelvic floor muscle, Enobosarm was investigated for SUI in postmenopausal women. The Phase II ASTRID trial, however, failed to meet its primary endpoint, showing no statistically significant difference in the reduction of incontinence episodes per day compared to placebo.

#### **Breast Cancer**

A promising area of development is in the treatment of AR-positive, estrogen receptor-positive (ER+), and HER2-negative metastatic breast cancer. The rationale is that activating the AR in these tumors can have a tumor-suppressive effect. Phase II trials have shown encouraging results, and Enobosarm is currently in Phase 3 trials for this indication, using higher doses (e.g., 9 mg/day) than in the muscle wasting studies.

## **Adjunctive Therapy for Obesity**

More recently, Enobosarm is being developed to address a significant side effect of GLP-1 receptor agonists (e.g., semaglutide) used for weight loss: the concurrent loss of lean muscle



mass.

#### Phase IIb QUALITY Trial

This double-blind, placebo-controlled study evaluated Enobosarm in older adults with obesity receiving semaglutide. The results were highly positive, demonstrating that Enobosarm could significantly preserve muscle while augmenting fat loss.

| Endpoint (at 16 weeks)                      | Semaglutide + Placebo | Semaglutide + Enobosarm<br>3 mg |
|---------------------------------------------|-----------------------|---------------------------------|
| Relative Reduction in Lean<br>Mass Loss     | Baseline              | 99.1% (p < 0.001)               |
| Percentage of Total Weight<br>Loss from Fat | -                     | 99%                             |
| Incidence of GI Adverse<br>Events           | 32 cases              | 18 cases                        |

#### Experimental Protocol: Phase IIb QUALITY Trial

- Objective: To evaluate the safety and efficacy of Enobosarm to preserve muscle and augment fat loss in older patients receiving semaglutide for weight reduction.
- Design: Multicenter, double-blind, placebo-controlled, randomized, dose-finding study.
- Participants: Approximately 150 overweight or obese patients aged >60 years initiating semaglutide treatment.
- Intervention: Daily oral Enobosarm (3 mg or 6 mg) or placebo, in addition to semaglutide.
- Primary Endpoint: Change in total lean body mass.
- Key Secondary Endpoints: Change in total body fat mass and physical function (stair climb test).



• Method of Assessment: Body composition was assessed by DXA. Safety and tolerability were monitored throughout the study.

# **Visualized Workflows and Relationships**

To better illustrate the processes involved in Enobosarm's development and application, the following diagrams are provided.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized controlled trial of Enobosarm.





Click to download full resolution via product page

Caption: Logical relationship for Enobosarm's use with GLP-1 agonists.

# Safety and Tolerability

Across numerous clinical trials, Enobosarm has demonstrated a favorable safety profile and is generally well-tolerated. A pooled safety analysis from four randomized clinical trials including over 1,000 patients provides a robust overview.

- Adverse Events: The profile of treatment-emergent adverse events (TEAEs) for Enobosarm
  is comparable to placebo. The most common AEs were related to the underlying conditions
  of the trial participants (e.g., nausea, anemia in cancer patients) and were not significantly
  increased compared to the placebo arms.
- Gastrointestinal Effects: Notably, Enobosarm does not appear to increase gastrointestinal side effects. In the QUALITY trial, it was associated with a lower incidence of GI events compared to placebo when combined with semaglutide.



- Liver Function: There has been no evidence of significant drug-induced liver injury (DILI).
   Mild, transient elevations in liver enzymes have been observed in some patients but were typically within normal limits and resolved.
- Lipid Profile: A consistent finding across studies is a reduction in HDL cholesterol.
   Reductions in total cholesterol, LDL-C, and triglycerides have also been observed.
- Hormonal Effects: As an AR agonist, Enobosarm can suppress endogenous testosterone and sex hormone-binding globulin (SHBG). These effects are generally dose-dependent and reversible.

## Conclusion

Enobosarm ((R,R)-MK-2866) stands as one of the most extensively studied selective androgen receptor modulators to date. Its development journey began with a clear therapeutic goal: to provide the anabolic benefits of androgens for muscle and bone while avoiding unwanted androgenic side effects. Preclinical and early-phase clinical trials consistently demonstrated its ability to increase lean body mass and improve physical function.

While late-stage trials for cancer cachexia did not meet their functional endpoints, leading to a pivot in strategy, the robust data on its anabolic effects and safety profile have enabled its continued development in other areas. The current focus on AR+ breast cancer and as a muscle-preserving agent in obesity treatment highlights the compound's versatility. The positive results from the Phase IIb QUALITY trial, in particular, position Enobosarm as a potentially critical component of next-generation weight management therapies. As an investigational agent, it has not yet received regulatory approval for any indication, but ongoing research continues to define its potential therapeutic roles.

 To cite this document: BenchChem. [Discovery and development of Enobosarm (R,R)-MK 2866]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673838#discovery-and-development-of-enobosarm-r-r-mk-2866]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com